



Application Notes: Immunofluorescence Staining for 1D228 Target Engagement

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Compound of Interest		
Compound Name:	1D228	
Cat. No.:	B15601252	Get Quote

Introduction

These application notes provide a detailed protocol for assessing the target engagement of **1D228**, a potent inhibitor of c-Met and TRK receptor tyrosine kinases, using immunofluorescence microscopy. Verifying that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step in drug discovery and development.[1] [2] Immunofluorescence offers a visual and quantifiable method to probe the mechanism of action of inhibitors like **1D228** by detecting changes in protein phosphorylation or localization, thereby confirming target engagement.

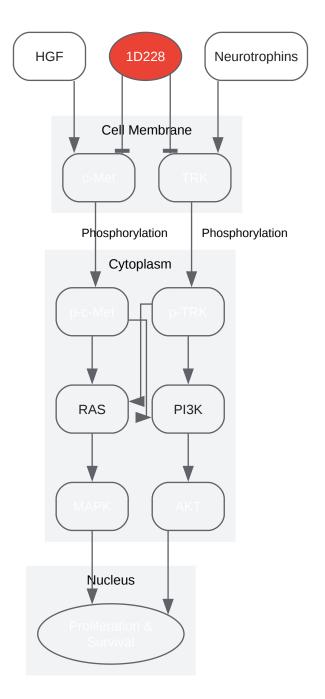
The compound **1D228** has been identified as a tyrosine kinase inhibitor that demonstrates significant anti-tumor activity by targeting both c-Met and the Tropomyosin Receptor Kinase (TRK) family.[3][4][5] Mechanistic studies have revealed that **1D228** inhibits the phosphorylation of c-Met and TRK, which in turn blocks downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[3] This inhibition ultimately leads to reduced cancer cell proliferation and migration.[3][4]

This protocol outlines a method to visualize and quantify the inhibition of c-Met or TRK phosphorylation in response to **1D228** treatment in a relevant cancer cell line. A decrease in the fluorescent signal corresponding to the phosphorylated form of the target protein will serve as an indicator of successful target engagement by **1D228**.

Signaling Pathway



The following diagram illustrates the signaling pathways of c-Met and TRK, which are inhibited by **1D228**. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and migration. **1D228** blocks the initial phosphorylation step, thereby inhibiting these downstream effects.



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Caption: c-Met and TRK signaling pathways inhibited by 1D228.



Experimental Protocols

This section provides a detailed methodology for an immunofluorescence-based target engagement assay for **1D228**.

Materials and Reagents

- Cell Line: MKN45 (gastric cancer, c-Met amplified) or a similar cell line with known c-Met and/or TRK expression.
- Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- 1D228 Compound: Stock solution in DMSO.
- · Reagents for Immunofluorescence:
 - Phosphate-Buffered Saline (PBS)[6][7]
 - 4% Paraformaldehyde (PFA) in PBS for fixation[6][8]
 - 0.25% Triton X-100 in PBS for permeabilization[8]
 - Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
 - Primary Antibodies (diluted in blocking buffer):
 - Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)
 - Rabbit anti-phospho-TRKA (e.g., Tyr490) / TRKB (e.g., Tyr516)
 - Fluorophore-conjugated Secondary Antibody (diluted in blocking buffer):
 - Goat anti-Rabbit IgG (H+L) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594)
 - Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)[8]
 - Antifade Mounting Medium[8]

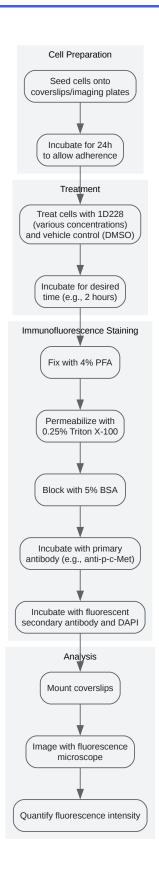


- Equipment:
 - 96-well imaging plates or glass coverslips in 24-well plates[8]
 - Fluorescence microscope with appropriate filters

Experimental Workflow

The workflow involves cell seeding, treatment with **1D228**, followed by immunofluorescent staining and imaging.





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Caption: Experimental workflow for immunofluorescence-based target engagement.



Step-by-Step Protocol

- · Cell Seeding:
 - A day before the experiment, seed MKN45 cells onto glass coverslips placed in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 60-70% confluency on the day of the experiment.[9]
 - Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
- Compound Treatment:
 - \circ Prepare serial dilutions of **1D228** in culture medium. A typical concentration range to test would be from 1 nM to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as in the highest 1D228 dose.
 - Remove the old medium and add the medium containing the different concentrations of
 1D228 or vehicle control to the cells.
 - Incubate for a predetermined time (e.g., 2 hours) at 37°C.
- Fixation and Permeabilization:
 - Aspirate the treatment medium and gently wash the cells twice with PBS.[10]
 - Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[9]
 - Wash the cells three times with PBS for 5 minutes each.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11] This step is crucial for allowing antibodies to access intracellular targets.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking and Immunostaining:

Methodological & Application



- Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[9]
- Dilute the primary antibody (e.g., anti-phospho-c-Met) to its optimal concentration in the blocking buffer.
- Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
- Incubate overnight at 4°C in a humidified chamber.[10]
- The next day, wash the cells three times with PBST for 5 minutes each.
- Dilute the fluorophore-conjugated secondary antibody and DAPI in the blocking buffer.
- Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[8]
- Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
- · Mounting and Imaging:
 - If using coverslips, carefully mount them onto a glass slide with a drop of antifade mounting medium.[8]
 - Seal the edges of the coverslip with nail polish to prevent drying.
 - Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue)
 and the secondary antibody (e.g., green or red) channels for each treatment condition.
- Image Analysis and Quantification:
 - Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the phospho-protein signal per cell.[12]
 - The DAPI signal can be used to create a nuclear mask to count the number of cells in each field of view.



Normalize the fluorescence intensity of the treated cells to the vehicle control.

Data Presentation

The quantitative data obtained from the image analysis can be summarized in a table to compare the effect of different concentrations of **1D228** on the phosphorylation of its target.

1D228 Concentration	Mean Fluorescence Intensity (p-c-Met) (Arbitrary Units)	Standard Deviation	% Inhibition of Phosphorylation
Vehicle (DMSO)	1502.3	120.5	0%
1 nM	1350.1	115.2	10.1%
10 nM	980.5	95.8	34.7%
100 nM	455.7	50.1	69.7%
1 μΜ	152.8	25.6	89.8%
10 μΜ	148.9	22.3	90.1%

Note: The data presented in this table is representative and for illustrative purposes only.

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